molecular formula C7H18Cl2N2 B13478459 N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

Cat. No.: B13478459
M. Wt: 201.13 g/mol
InChI Key: AZNWVZYJGAHQLA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride: is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclopropane ring substituted with a dimethylamino group and a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride typically involves the reaction of cyclopropanone with dimethylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines with different substitution patterns.

Scientific Research Applications

N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.

    N,N-dimethyl-1-naphthylamine: A compound derived from 1-naphthylamine by replacing hydrogen atoms on the amino group with methyl groups.

    N,N-dimethyl-2-propanamine: A tertiary amine with similar structural features.

Uniqueness: N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

N,N-dimethyl-1-(methylaminomethyl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7(4-5-7)9(2)3;;/h8H,4-6H2,1-3H3;2*1H

InChI Key

AZNWVZYJGAHQLA-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1)N(C)C.Cl.Cl

Origin of Product

United States

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